molecular formula C12H10ClN3O4S3 B588309 6-Chloro-4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide CAS No. 479482-38-7

6-Chloro-4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide

Cat. No. B588309
CAS RN: 479482-38-7
M. Wt: 391.859
InChI Key: MXKICRYCQXZDES-UHFFFAOYSA-N
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Description

This compound is also known as Meloxicam, an oxicam derivative . It is a nonsteroidal anti-inflammatory drug (NSAID) and a selective inhibitor of cyclooxygenase-2 (COX-2) .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a thiazole ring, a thieno ring, and a carboxamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well documented in the available literature .

Scientific Research Applications

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

This compound is a part of a class of drugs known as non-steroidal anti-inflammatory drugs (NSAIDs). NSAIDs are used in the treatment of conditions like rheumatoid arthritis and osteoarthritis . The pharmacological actions of these oxicams are related to the inhibition of cyclooxygenase (Cox), a key enzyme of prostaglandin biosynthesis at the site of inflammation .

Spectrofluorimetric and Spectrophotometric Stability-Indicating Methods

The compound has been used in the development of sensitive and selective spectrofluorimetric and spectrophotometric stability-indicating methods. These methods are based on the derivatization of alkaline hydrolytic products with 7-chloro-4-nitrobenz-2-oxa-1,3-diazole (NBD-Cl). The products showed an absorption maximum at 460nm for the three studied drugs and fluorescence emission peak at 535nm in methanol .

Synthesis of Indole Derivatives

Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Synthesis of Azo Dye Derivatives

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector. The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .

Anti-Inflammatory and Analgesic Activities

Some derivatives of the compound have shown anti-inflammatory and analgesic activities along with ulcerogenic index compared with indomethacin and celecoxib .

Inhibition of Cancerous Cells Growth

Some derivatives of the compound exhibited good activity towards the human colon cell line (HCT116) to inhibit the growth of the cancerous cells .

Mechanism of Action

As a selective inhibitor of cyclooxygenase-2 (COX-2), this compound likely works by reducing the production of prostaglandins, which are chemicals that promote inflammation, pain, and fever in the body .

Safety and Hazards

Like other NSAIDs, this compound can cause side effects such as abdominal pain, anemia, and edema. There is also an increased risk of serious gastrointestinal (GI) adverse events, including ulceration and bleeding .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, chemical reactions, and physical and chemical properties. Additionally, more research could be done to better understand its mechanism of action and to minimize its side effects .

properties

IUPAC Name

6-chloro-4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O4S3/c1-5-4-14-12(21-5)15-11(18)8-9(17)10-6(3-7(13)22-10)23(19,20)16(8)2/h3-4,17H,1-2H3,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKICRYCQXZDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=C(C3=C(C=C(S3)Cl)S(=O)(=O)N2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50715839
Record name 6-Chloro-4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide

CAS RN

479482-38-7
Record name 6-Chloro-4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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